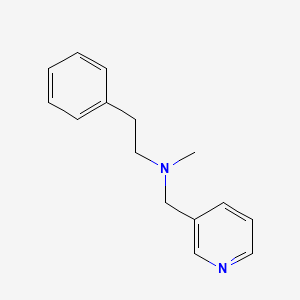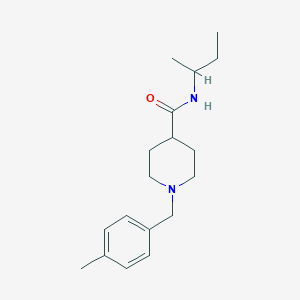![molecular formula C12H15FN2OS B5119249 4-fluoro-N-[(isobutylamino)carbonothioyl]benzamide](/img/structure/B5119249.png)
4-fluoro-N-[(isobutylamino)carbonothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-[(isobutylamino)carbonothioyl]benzamide, also known as Isobutyl Thioflavin T (IBTT), is a fluorescent probe that is widely used in scientific research. It is a derivative of Thioflavin T, a well-known fluorescent dye that is commonly used to detect amyloid fibrils in biological samples. IBTT has several advantages over Thioflavin T, including higher sensitivity and selectivity, making it an ideal tool for studying protein aggregation and other biological processes.
作用機序
IBTT works by binding to amyloid fibrils and other misfolded proteins, causing them to fluoresce. This allows researchers to detect and quantify the presence of these proteins in biological samples. IBTT has a high binding affinity for amyloid fibrils, making it a highly sensitive tool for detecting protein aggregates.
Biochemical and Physiological Effects:
IBTT has no known biochemical or physiological effects on living organisms. It is a non-toxic fluorescent probe that is safe to use in laboratory experiments.
実験室実験の利点と制限
IBTT has several advantages over other fluorescent probes. It has a higher sensitivity and selectivity for amyloid fibrils, making it a more reliable tool for detecting protein aggregates. IBTT is also non-toxic and does not interfere with biological processes, making it a safe and effective tool for laboratory experiments.
However, IBTT has some limitations. It is not suitable for in vivo imaging, as it cannot penetrate cell membranes. IBTT also has a limited range of applications and is primarily used for the detection of amyloid fibrils and protein aggregates.
将来の方向性
There are several future directions for research involving IBTT. One area of interest is the development of new fluorescent probes that can detect other types of protein aggregates, such as tau fibrils. Another direction is the use of IBTT in drug discovery, as it can be used to screen compounds for their ability to inhibit protein aggregation. Additionally, IBTT can be used in the development of diagnostic tools for neurodegenerative diseases, as it can detect the presence of amyloid fibrils in biological samples.
合成法
IBTT can be synthesized using a simple and efficient method. The synthesis involves the reaction of Thioflavin T with isobutylamine and carbon disulfide in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure IBTT.
科学的研究の応用
IBTT has a wide range of applications in scientific research. It is commonly used in the study of protein aggregation and amyloid fibril formation, which are implicated in several neurodegenerative diseases such as Alzheimer's and Parkinson's disease. IBTT is also used in the detection of prion diseases, which are caused by the accumulation of misfolded proteins in the brain.
特性
IUPAC Name |
4-fluoro-N-(2-methylpropylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2OS/c1-8(2)7-14-12(17)15-11(16)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDZZZRJXXXVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(isobutylamino)carbonothioyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxybenzoyl)-4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5119168.png)
![N-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5119188.png)

![N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5119202.png)


![N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5119222.png)
![N-1,3-benzothiazol-2-yl-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119229.png)
![1-[3-(4-methoxyphenyl)propanoyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5119233.png)
![2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide](/img/structure/B5119239.png)
![N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5119241.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(methylthio)benzyl]butanamide](/img/structure/B5119265.png)
![ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate](/img/structure/B5119270.png)
